2-Ethylpiperidine-1-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

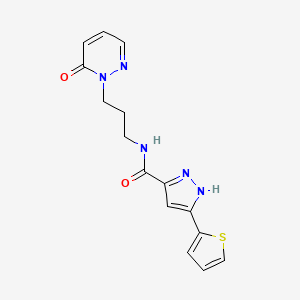

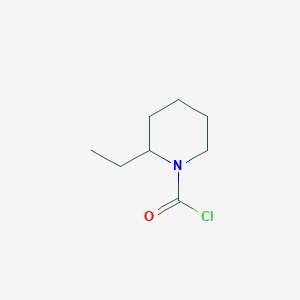

2-Ethylpiperidine-1-carbonyl chloride is a chemical compound used for pharmaceutical testing . It is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Saikia et al. proposed a carbenium ion-induced cyclization of alkynes by the action of ferric chloride . This method is suitable for obtaining N-heterocycles with alkylidene moieties .Molecular Structure Analysis

The molecular structure of compounds like this compound can be determined using techniques such as X-ray crystallography . This technique enables researchers to provide structures of crystals of a few microns in size .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction took place with the use of phosphoryl chloride, which initiated the ether ring-opening and the subsequent piperidine ring-closure, with two new C-N bond formations overall .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed based on its size, mass or density, complex formation, change in physical state, change in chemical state, and partitioning between phases .科学的研究の応用

Carbon-Carbon Bond Formation

2-Ethylpiperidine-1-carbonyl chloride, similar to its related compound 1-ethylpiperidine, has been explored in the context of carbon-carbon bond forming radical reactions. Such reactions are crucial in organic synthesis, allowing for the construction of complex molecular structures. A study by Graham, Murphy, and Coates (1999) discusses the use of 1-ethylpiperidine in hypophosphorous acid mediated carbon-carbon bond formation, demonstrating its potential in both aqueous and organic media (Graham, Murphy, & Coates, 1999).

Catalysis and Reaction Solvents

Another research area involves the use of carbonyl-containing compounds as catalysts or precursors in chemical reactions. For instance, Haukka et al. (1999) investigated ruthenium mono(bipyridines) with carbonyl groups in ethylene glycol solutions, highlighting their effectiveness in catalytic processes like the water-gas shift reaction (Haukka et al., 1999).

Nucleophilic Displacement Reactions

Compounds similar to this compound, such as 3-chloro-1-ethylpiperidine, have been studied for their behavior in nucleophilic displacement reactions. Hammer, Heller, and Craig (1972) showed that 3-chloro-1-ethylpiperidine undergoes a two-step, neighboring group participation mechanism in such reactions (Hammer, Heller, & Craig, 1972).

Stability and Kinetics Studies

The stability and kinetics of chemical compounds, including those structurally related to this compound, are essential for understanding their behavior and potential applications. Stankovicová et al. (1994) conducted a study on the stability and kinetics of hydrolysis on a potential antiarrhythmic substance, providing insights into the stability of such compounds in various chemical environments (Stankovicová et al., 1994).

Palladium Nanoparticles in Catalysis

Puthiaraj and Ahn (2017) explored the use of palladium nanoparticles supported on amine-grafted porous aromatic polymer for the catalysis of Ullmann coupling of aryl chlorides in water. This study demonstrates the potential of such catalysts in environmentally benign chemical reactions (Puthiaraj & Ahn, 2017).

作用機序

While the specific mechanism of action for 2-Ethylpiperidine-1-carbonyl chloride is not mentioned in the retrieved papers, piperidine derivatives have been found to have therapeutic potential against various types of cancers . They regulate several crucial signaling pathways essential for the establishment of cancers .

将来の方向性

Piperidine and its derivatives play a significant role in medicinal, synthetic, and bio-organic chemistry . They possess outstanding therapeutic effects and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-ethylpiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-2-7-5-3-4-6-10(7)8(9)11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCXIJZCLMDYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)

![N-cyclohexyl-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2466585.png)

![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)